Cas no 89180-51-8 (2,5-Dichloropyrimidin-4-amine)
2,5-Dichloropyrimidin-4-amine Chemical and Physical Properties
Names and Identifiers
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- 2,5-Dichloropyrimidin-4-amine
- 2,5-dichloro-4-Pyrimidinamine
- 4-AMINO-2,5-DICHLOROPYRIMIDINE
- 4-Pyrimidinamine, 2,5-dichloro-
- PubChem18569
- HISNGTFIGFWFCQ-UHFFFAOYSA-N
- 2,5-dichloro-pyrimidin-4-ylamine
- (2,5-dichloro-pyrimidin-4-yl)-amine
- SB16101
- TRA0068457
- SY007044
- AB1000856
- AB0057344
- ST2409154
- 2,5-Dichloro-4-pyrimidinamine (ACI)
- Pyrimidine, 4-amino-2,5-dichloro- (7CI)
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- MDL: MFCD13191633
- Inchi: 1S/C4H3Cl2N3/c5-2-1-8-4(6)9-3(2)7/h1H,(H2,7,8,9)
- InChI Key: HISNGTFIGFWFCQ-UHFFFAOYSA-N
- SMILES: ClC1N=C(N)C(Cl)=CN=1
Computed Properties
- Exact Mass: 162.97000
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 99.8
- Topological Polar Surface Area: 51.8
Experimental Properties
- Flash Point: 161.528℃
- PSA: 51.80000
- LogP: 1.94680
2,5-Dichloropyrimidin-4-amine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
2,5-Dichloropyrimidin-4-amine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,5-Dichloropyrimidin-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B419418-50mg |
2,5-Dichloropyrimidin-4-amine |
89180-51-8 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B419418-100mg |
2,5-Dichloropyrimidin-4-amine |
89180-51-8 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B419418-500mg |
2,5-Dichloropyrimidin-4-amine |
89180-51-8 | 500mg |
$ 95.00 | 2022-06-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D845052-1g |
2,5-Dichloropyrimidin-4-amine |
89180-51-8 | 96% | 1g |
¥249.30 | 2022-01-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QN622-5g |
2,5-Dichloropyrimidin-4-amine |
89180-51-8 | 95% | 5g |
1013.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QN622-1g |
2,5-Dichloropyrimidin-4-amine |
89180-51-8 | 95% | 1g |
234.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QN622-250mg |
2,5-Dichloropyrimidin-4-amine |
89180-51-8 | 95% | 250mg |
157CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QN622-200mg |
2,5-Dichloropyrimidin-4-amine |
89180-51-8 | 95% | 200mg |
78.0CNY | 2021-08-04 | |
| Chemenu | CM109550-10g |
2,5-Dichloropyrimidin-4-amine |
89180-51-8 | 97% | 10g |
$218 | 2021-08-06 | |
| Chemenu | CM109550-25g |
2,5-Dichloropyrimidin-4-amine |
89180-51-8 | 97% | 25g |
$466 | 2021-08-06 |
2,5-Dichloropyrimidin-4-amine Production Method
Production Method 1
2,5-Dichloropyrimidin-4-amine Raw materials
2,5-Dichloropyrimidin-4-amine Preparation Products
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2,5-Dichloropyrimidin-4-amine Related Literature
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 2,5-Dichloropyrimidin-4-amine
Introduction to 2,5-Dichloropyrimidin-4-amine (CAS No. 89180-51-8) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
2,5-Dichloropyrimidin-4-amine, identified by the Chemical Abstracts Service Number (CAS No.) 89180-51-8, is a heterocyclic organic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its versatile structural framework and potential biological activities. This compound belongs to the pyrimidine class of molecules, which are well-documented for their roles in various biological processes and as key scaffolds in drug design. The presence of both chlorine substituents at the 2- and 5-positions, coupled with an amine group at the 4-position, endows 2,5-Dichloropyrimidin-4-amine with unique electronic and steric properties that make it a valuable intermediate in synthetic chemistry and a promising candidate for further pharmacological exploration.
The structural features of 2,5-Dichloropyrimidin-4-amine facilitate its incorporation into more complex molecular architectures, enabling the development of novel compounds with tailored biological functions. In recent years, there has been a surge in research focused on exploiting pyrimidine derivatives for therapeutic purposes, particularly in oncology, antiviral therapy, and immunomodulation. The chlorine atoms in 2,5-Dichloropyrimidin-4-amine serve as reactive sites for further functionalization via nucleophilic substitution reactions, allowing chemists to introduce diverse pharmacophores. This adaptability has made it a cornerstone in the synthesis of kinase inhibitors, which are critical in targeting aberrant signaling pathways involved in cancer progression.
One of the most compelling aspects of 2,5-Dichloropyrimidin-4-amine is its role as a precursor in the development of small-molecule inhibitors that modulate enzyme activity. For instance, recent studies have highlighted its utility in generating inhibitors of Janus kinases (JAKs), a family of enzymes implicated in inflammatory diseases and hematological malignancies. The amine group at the 4-position provides a handle for covalent bond formation with target proteins, enhancing binding affinity and selectivity. Furthermore, the dichloropyrimidine core can be modified to optimize solubility and metabolic stability, crucial factors for drug candidate advancement.
Advances in computational chemistry have also played a pivotal role in leveraging 2,5-Dichloropyrimidin-4-amine for drug discovery. Molecular docking simulations and virtual screening have enabled researchers to rapidly identify derivatives with enhanced binding affinity to therapeutic targets. These computational approaches complement experimental efforts by predicting structural modifications that could improve pharmacokinetic profiles. For example, studies have demonstrated that subtle changes to the substitution pattern on the pyrimidine ring can significantly alter binding interactions with protein receptors.
The pharmaceutical industry has been particularly interested in 2,5-Dichloropyrimidin-4-amine due to its potential as a building block for antiviral agents. Pyrimidine derivatives are known to mimic natural nucleobases, making them effective against viruses that rely on nucleic acid replication. Emerging research suggests that modifications of 2,5-Dichloropyrimidin-4-amine can yield compounds with broad-spectrum antiviral activity against RNA viruses such as influenza and coronaviruses. The chlorine substituents enhance reactivity, allowing for the introduction of additional functional groups that improve viral inhibition while minimizing host cell toxicity.
In addition to its applications in drug development, 2,5-Dichloropyrimidin-4-amine has found utility in materials science. Its ability to form coordination complexes with metal ions has been explored for applications in catalysis and luminescent materials. The amine group acts as a ligand anchor, facilitating metal binding while maintaining tunable steric and electronic environments. Such complexes exhibit promise in catalytic transformations relevant to industrial processes and as components in optoelectronic devices.
The synthesis of 2,5-Dichloropyrimidin-4-amine typically involves multi-step organic transformations starting from readily available precursors such as malononitrile or urea derivatives. Advances in synthetic methodologies have improved yields and reduced environmental impact through greener chemistry approaches. For instance, catalytic hydrogenation techniques have been employed to streamline certain steps while minimizing waste generation. These innovations align with global efforts to promote sustainable chemical manufacturing practices.
Evaluation of 2,5-Dichloropyrimidin-4-amine derivatives often involves rigorous biological testing to assess their efficacy and safety profiles. High-throughput screening (HTS) platforms have accelerated this process by enabling rapid testing against large libraries of compounds. Initial findings from preclinical studies indicate that certain analogs exhibit potent inhibitory effects on disease-relevant targets without significant off-target effects. However, further research is needed to fully elucidate their mechanisms of action and potential therapeutic applications.
The future direction of research on 2,5-Dichloropyrimidin-4-amine is likely to focus on expanding its chemical space through innovative synthetic strategies and exploring new biological targets. Collaborative efforts between academia and industry are essential for translating laboratory discoveries into clinical candidates. As computational tools become more sophisticated and high-resolution structural data becomes more accessible via techniques like cryo-electron microscopy (cryo-EM), the design of next-generation pyrimidine-based therapeutics will be accelerated.
In conclusion,2,5-Dichloropyrimidin-4-amine (CAS No. 89180-51-8) represents a structurally versatile scaffold with significant potential across multiple domains of chemical biology and medicinal chemistry. Its unique reactivity profile enables the development of novel compounds for treating cancers、 infectious diseases、and inflammatory disorders。Ongoing advancements in synthetic methodologies、computational modeling、and biological evaluation promise to unlock new therapeutic opportunities derived from this compound。As research progresses,the full spectrum of applications for 2,5-dichloropyrimidin - 4 - amine is expected to expand,further solidifying its importance as a cornerstone molecule in modern drug discovery。
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